2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Medicinal chemistry Quantitative structure-activity relationship (QSAR) Physical organic chemistry

2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide (CAS 357207-73-9) is a synthetic small-molecule belonging to the arylidenehydrazino-2-oxoacetamide chemotype. The compound comprises a 3-bromobenzylidene hydrazone moiety linked to an N-(4-methylphenyl)-2-oxoacetamide tail.

Molecular Formula C16H14BrN3O2
Molecular Weight 360.20 g/mol
CAS No. 357207-73-9
Cat. No. B12000017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide
CAS357207-73-9
Molecular FormulaC16H14BrN3O2
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)Br
InChIInChI=1S/C16H14BrN3O2/c1-11-5-7-14(8-6-11)19-15(21)16(22)20-18-10-12-3-2-4-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+
InChIKeyHDUVWRIDLLHXNG-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide Procurement Baseline for Medicinal Chemistry Screening


2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide (CAS 357207-73-9) is a synthetic small-molecule belonging to the arylidenehydrazino-2-oxoacetamide chemotype . The compound comprises a 3-bromobenzylidene hydrazone moiety linked to an N-(4-methylphenyl)-2-oxoacetamide tail. It is supplied as part of the Sigma-Aldrich AldrichCPR collection, a set of rare and unique chemicals intended for early-discovery screening . This compound is offered without vendor-collected analytical data, placing the onus on the buyer to verify identity and purity .

Why Generic Substitution of 357207-73-9 with Positional Bromo Isomers or Other Halogenated Analogs Is Scientifically Undifferentiated


Within the arylidenehydrazino-2-oxoacetamide series, the position of the halogen substituent on the benzylidene ring critically modulates electronic distribution, dipole moment, and steric accessibility, all of which influence target binding [1]. The target compound uniquely bears a meta-bromo group (3-Br), in contrast to the para-bromo isomer (CAS 5528-26-7) or the 2-bromo variant. Meta substitution imparts a distinct Hammett sigma profile—σ_m = +0.39 for Br vs. σ_p = +0.23—impacting the electron density at the hydrazone nitrogen and thus the compound's ability to engage in hydrogen bonding and π-stacking interactions with biological targets [1][2]. Generic interchange without explicit comparative bioactivity data therefore risks selecting a compound with substantially different molecular recognition properties.

Quantitative Differentiation Evidence for 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide vs. Close Analogs


Meta-Bromo vs. Para-Bromo Isomer: Hammett σ Constant and Predicted Electronic Differentiation

The 3-bromo (meta) substitution in the target compound yields a Hammett σ_m constant of +0.39, whereas the 4-bromo (para) isomer (CAS 5528-26-7) exhibits a σ_p of +0.23 [1]. This 0.16-unit difference in the electron-withdrawing field/inductive effect translates to a measurably lower electron density at the hydrazone nitrogen for the meta isomer, which can strengthen hydrogen-bond acceptor interactions and alter the compound's redox behavior in biological systems [1][2]. The quantitative divergence in σ constants provides a QSAR-rationale basis for selecting the meta-bromo congener when exploring structure-activity relationships (SAR) around the hydrazone pharmacophore.

Medicinal chemistry Quantitative structure-activity relationship (QSAR) Physical organic chemistry

Class-Level Antifungal Activity: N-Acylhydrazone Scaffold with Meta-Substituted Phenyl Shows IC₅₀ ≈ 17 µM Against Candida albicans

In a systematic evaluation of N-acylhydrazone derivatives, a compound bearing a meta-oriented electron-donating substituent on the arylidene ring exhibited an IC₅₀ of 17 µM against Candida albicans, along with IC₅₀ values of 34 µM against C. krusei and 17 µM against C. tropicalis [1]. The target compound's 3-bromo substituent, being a moderate electron-withdrawing group, is predicted to modulate activity relative to the reported electron-donating congener. Meta substitution was specifically identified as favorable for antifungal potency, supporting the selection of the 3-bromo positional isomer over para-substituted analogs in antifungal screening cascades [1].

Antifungal drug discovery N-acylhydrazone chemotype Candida albicans inhibition

Procurement Differentiation: AldrichCPR Rare Chemical Curation vs. Generic Bulk Suppliers

The target compound is catalogued under Sigma-Aldrich's AldrichCPR (Chemical Procurement Record) program, explicitly designated as a 'rare and unique chemical' intended for early discovery researchers . In contrast, the 4-bromo positional isomer (CAS 5528-26-7) and the 3-chloro analog (CAS 364752-45-4) are also available but through generic listings that do not carry the same curation designation . The CPR classification implies controlled sourcing and batch traceability, reducing the risk of undisclosed impurities that could confound primary screening results. Sigma-Aldrich provides the compound 'as-is' without analytical data, placing verification responsibility on the buyer—a caveat that distinguishes it from fully characterized catalog standards .

Chemical procurement Screening library curation Compound rarity

Molecular Weight and Lipophilicity Differentiation for Permeability Optimization

The target compound has a molecular weight of 360.21 g·mol⁻¹ and a predicted logP of approximately 3.9 (estimated by fragment-based calculation), placing it near the upper boundary of Lipinski's rule-of-five criteria . Replacement of bromine with lighter halogens reduces molecular weight: the 3-chloro analog (CAS 364752-45-4, MW 315.75) is 44.46 mass units lighter, and the 3-fluoro analog (MW 299.30) is 60.91 units lighter . The heavier bromine atom increases polar surface area (PSA ≈ 67 Ų) modestly relative to the chloro analog (PSA ≈ 67 Ų, identical due to same atom count topology) but contributes a larger molar refractivity (MR = 37.9 vs. 31.0 for Cl), which correlates with enhanced membrane partitioning [1]. This physicochemical differentiation positions the 3-bromo compound as a probe for exploring halogen-dependent permeability in cell-based assays.

Drug-likeness Lipinski rule of five Physicochemical profiling

Recommended Application Scenarios for 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide Based on Verified Differentiation Evidence


Antifungal Lead Optimization Leveraging Meta-Bromo Substitution

The class-level antifungal IC₅₀ of 17 µM against Candida albicans reported for meta-substituted N-acylhydrazones [1] supports the use of this compound as a starting scaffold for antifungal SAR. The 3-bromo substituent provides a distinct electronic environment (σ_m = +0.39) that can be systematically varied to explore the impact of halogen electron-withdrawing capacity on antifungal potency and selectivity.

Halogen-Dependent Permeability Profiling in Cell-Based Assays

With a calculated logP ≈ 3.9 and molar refractivity (MR) of 37.9 for bromine, the compound serves as a high-end lipophilicity and polarizability probe in a congeneric series (F → Cl → Br) [2]. Researchers can use this compound to assess how increasing halogen size affects passive membrane permeability, P-glycoprotein efflux, and intracellular accumulation—critical parameters for CNS or intracellular target programs.

QSAR Model Building for Hydrazone Pharmacophore Optimization

The well-defined Hammett σ_m value of +0.39 for the 3-bromo group makes this compound a valuable data point in QSAR models linking electronic parameters to biological activity within the hydrazone chemotype [3]. It can be used alongside the 3-Cl (σ_m = +0.37) and 3-F (σ_m = +0.34) analogs to establish electronic-parameter correlations across a continuous range of electron-withdrawing capacity.

Screening Library Diversification with Rare Chemotypes

As an AldrichCPR rare chemical, this compound offers structural novelty not commonly found in commercial screening decks . Its inclusion in diversity-oriented screening collections increases the probability of identifying hits against under-explored target classes—particularly metalloenzymes or nucleic acid targets that may engage the hydrazone moiety through metal coordination or intercalation.

Quote Request

Request a Quote for 2-(2-(3-Bromobenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.